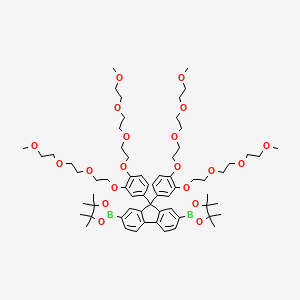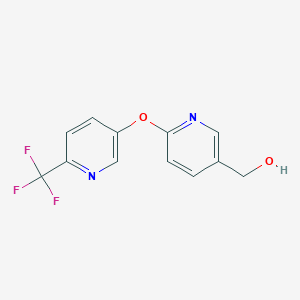![molecular formula C44H46NO2P B15216322 N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine: is a complex organic compound characterized by its unique structure, which includes a phosphapentacyclo framework and tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the phosphapentacyclo framework. This is typically achieved through a series of cyclization reactions. The introduction of the tert-butylphenyl groups is accomplished via Friedel-Crafts alkylation, using tert-butylbenzene and a suitable catalyst such as aluminum chloride. The final step involves the formation of the N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]amine moiety through a reductive amination process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols.
Reduction: Reduction reactions can target the phosphapentacyclo framework, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohol derivatives.
Reduction: Ring-opened products of the phosphapentacyclo framework.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The phosphapentacyclo framework may interact with enzymes or receptors, altering their activity. The tert-butylphenyl groups could enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: Another simpler amine, used in organic synthesis and as a building block for more complex molecules.
Uniqueness: The unique combination of the phosphapentacyclo framework and the tert-butylphenyl groups sets this compound apart from simpler amines
Properties
Molecular Formula |
C44H46NO2P |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C44H46NO2P/c1-29(31-17-23-35(24-18-31)43(3,4)5)45(30(2)32-19-25-36(26-20-32)44(6,7)8)48-46-39-27-21-33-13-9-11-15-37(33)41(39)42-38-16-12-10-14-34(38)22-28-40(42)47-48/h9-30H,1-8H3/t29-,30-/m1/s1 |
InChI Key |
GIJQCLXNDOITGL-LOYHVIPDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)N([C@H](C)C2=CC=C(C=C2)C(C)(C)C)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N(C(C)C2=CC=C(C=C2)C(C)(C)C)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


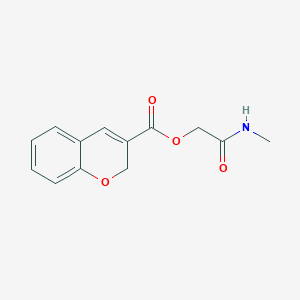

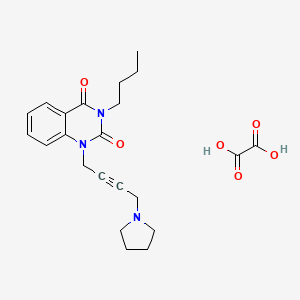
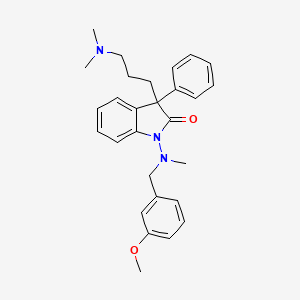

![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)
![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)


![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
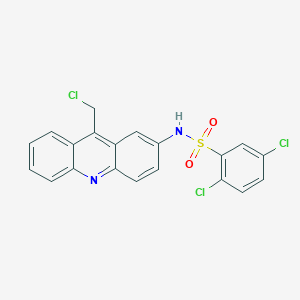
![6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B15216301.png)
